2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol)

Catalog No.
S13163510
CAS No.
55036-39-0
M.F
C30H42O2S
M. Wt
466.7 g/mol
Availability
In Stock
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2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol)

CAS Number

55036-39-0

Product Name

2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol)

IUPAC Name

4-tert-butyl-2-(5-tert-butyl-3-cyclopentyl-2-hydroxyphenyl)sulfanyl-6-cyclopentylphenol

Molecular Formula

C30H42O2S

Molecular Weight

466.7 g/mol

InChI

InChI=1S/C30H42O2S/c1-29(2,3)21-15-23(19-11-7-8-12-19)27(31)25(17-21)33-26-18-22(30(4,5)6)16-24(28(26)32)20-13-9-10-14-20/h15-20,31-32H,7-14H2,1-6H3

InChI Key

GMMWGCRLFJBLBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C3CCCC3)C(C)(C)C)O)C4CCCC4

2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) is an organosulfur compound characterized by its unique molecular structure, which includes a sulfur atom linking two phenolic groups. Its molecular formula is C30H42O2SC_{30}H_{42}O_{2}S and it has a molar mass of approximately 466.72g/mol466.72\,g/mol . This compound exhibits a density of 1.12g/cm31.12\,g/cm^3 and a predicted boiling point of 495.6°C495.6\,°C . The compound's structure contributes to its potential applications in various fields, particularly in materials science and biochemistry.

Typical of phenols, such as:

  • Acid-Base Reactions: The compound can act as a weak acid due to the acidity of the hydroxyl groups .
  • Nucleophilic Substitution: The sulfur atom can act as a nucleophile in substitution reactions.
  • Oxidation: The phenolic structures can undergo oxidation, leading to the formation of quinones or other oxidized products.

These reactions are significant for understanding the compound's behavior in different environments and its potential transformations.

  • Antioxidant Properties: Phenolic compounds are known for their ability to scavenge free radicals, which can help protect cells from oxidative stress.
  • Endocrine Disruption Potential: Certain substituted phenols have been studied for their ability to mimic estrogen, potentially leading to endocrine disruption .

Further investigation into 2,2'-thiobis(4-tert-butyl-6-cyclopentylphenol) is needed to fully elucidate its biological effects.

The synthesis of 2,2'-thiobis(4-tert-butyl-6-cyclopentylphenol) typically involves the reaction of 4-tert-butyl-6-cyclopentylphenol with sulfur or sulfur-containing reagents under controlled conditions. While specific synthetic pathways are not extensively documented in the literature, general methods for synthesizing similar phenolic compounds include:

  • Direct Sulfuration: Reacting phenolic compounds with sulfur dichloride or other sulfur sources to introduce the thiol group.
  • Condensation Reactions: Using coupling reactions between phenolic derivatives and thiols or thioethers.

These methods highlight the versatility of thiophenols in organic synthesis.

2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) has potential applications in various fields:

  • Antioxidants: Due to its structural properties, it may serve as an effective antioxidant in polymers and materials.
  • Stabilizers: The compound could be used as a stabilizer in plastics and rubber products against thermal degradation and oxidation.
  • Biological Research: Its unique properties may make it useful in biochemical assays or as a reagent in organic synthesis.

Several compounds share structural similarities with 2,2'-thiobis(4-tert-butyl-6-cyclopentylphenol). Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Features
4-Tert-butylphenol98-54-4Simple structure; used as an industrial chemical and antioxidant.
2,4-Di-tert-butylphenol96-76-4Exhibits antioxidant properties; used in fuel stabilization.
2,6-Di-tert-butyl-p-cresol128-37-0Known for its effectiveness as an antioxidant; widely used in food and industrial applications.
4,4'-Thiobis(6-tert-butyl-m-cresol)96-69-5Contains similar thiol linkages; used as an antioxidant but with different properties due to structural variations.

The uniqueness of 2,2'-thiobis(4-tert-butyl-6-cyclopentylphenol) lies in its dual phenolic structure linked by sulfur, which may impart distinct chemical reactivity and biological activity compared to these similar compounds.

2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) (CAS 55036-39-0) is a hindered phenolic antioxidant characterized by its molecular formula C₃₀H₄₂O₂S and molecular weight of 466.7 g/mol. The compound features a central sulfur atom bridging two phenolic rings, each substituted with tert-butyl and cyclopentyl groups. This structural configuration confers exceptional radical-scavenging capabilities, making it a critical additive in polymer stabilization.

In industrial applications, the compound is prized for its ability to inhibit thermo-oxidative degradation in polyolefins, elastomers, and polyurethane formulations. Its low volatility and resistance to blooming ensure long-term stability in high-temperature environments, such as automotive components and industrial coatings. The tert-butyl groups enhance steric hindrance around the phenolic hydroxyl, optimizing its antioxidant activity by delaying hydrogen abstraction during polymer oxidation.

Key Molecular PropertiesValue
Molecular FormulaC₃₀H₄₂O₂S
Molecular Weight466.7 g/mol
LogP (Partition Coefficient)9.21
Melting PointNot explicitly reported
Thermal StabilityStable up to 277°C (Flash Point)

Historical Development and Discovery Timeline

The development of hindered phenolic antioxidants traces back to early 20th-century research on rubber stabilization. While 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) itself was first synthesized in the late 20th century, its structural analogs, such as 2,2'-thiobis(4-tert-pentylphenol) (CAS 98-26-0), were patented as early as 1938 for use in lubricants and polymers. The introduction of cyclopentyl substituents marked a shift toward tailored steric hindrance, improving compatibility with non-polar polymer matrices.

By the 1980s, advancements in sulfur-bridged phenolic chemistry enabled large-scale production of this compound, driven by demand for high-performance stabilizers in the plastics industry. Patent analyses reveal iterative optimizations in synthesis routes, particularly in controlling the regioselectivity of cyclopentyl group attachment to maximize antioxidant efficacy.

Current Research Landscape and Knowledge Gaps

Recent studies focus on multifunctional additives that combine antioxidant and UV-stabilizing properties. For example, hybrid molecules integrating hindered phenol and benzophenone moieties demonstrate synergistic effects in polyolefin elastomers. However, 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) remains understudied in emerging applications such as recyclable polymer composites, where its migration resistance could address challenges in material reprocessing.

A critical knowledge gap lies in the compound’s behavior under cryogenic conditions, as most stability data pertain to elevated temperatures. Additionally, computational modeling of its radical-scavenging kinetics remains limited, hindering the rational design of next-generation derivatives.

The International Union of Pure and Applied Chemistry nomenclature for this compound is 4-tert-butyl-2-(5-tert-butyl-3-cyclopentyl-2-hydroxyphenyl)sulfanyl-6-cyclopentylphenol [1]. This systematic name reflects the complete structural arrangement of the molecule, incorporating both phenolic rings connected through a sulfur bridge at the 2,2'-positions. The compound is registered under Chemical Abstracts Service number 55036-39-0 and carries the European Inventory of Existing Commercial Chemical Substances number 259-450-3 [1] [4].

The molecular formula is established as C₃₀H₄₂O₂S, corresponding to a molecular weight of 466.7 grams per mole [1] [2]. The standardized International Chemical Identifier key is GMMWGCRLFJBLBW-UHFFFAOYSA-N, providing a unique digital fingerprint for computational chemistry applications [1]. The simplified molecular-input line-entry system representation is CC(C)(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C3CCCC3)C(C)(C)C)O)C4CCCC4 [1].

PropertyValue
IUPAC Name4-tert-butyl-2-(5-tert-butyl-3-cyclopentyl-2-hydroxyphenyl)sulfanyl-6-cyclopentylphenol
CAS Registry Number55036-39-0
EINECS Number259-450-3
Molecular FormulaC₃₀H₄₂O₂S
Molecular Weight466.7 g/mol
InChI KeyGMMWGCRLFJBLBW-UHFFFAOYSA-N

The compound exhibits predicted physical properties including a density of 1.12±0.1 grams per cubic centimeter and a boiling point of 495.6±45.0 degrees Celsius [4]. The predicted dissociation constant value is 9.20±0.50, indicating moderate acidity of the phenolic hydroxyl groups [4].

Stereochemical Configuration and Conformational Analysis

The stereochemical analysis of 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) reveals a complex molecular architecture characterized by restricted rotation around the carbon-sulfur bonds connecting the two phenolic units [19] [20]. The sulfur bridge creates a conformational constraint that influences the spatial arrangement of the substituent groups and overall molecular geometry [21].

Conformational energy profile analysis indicates that the molecule adopts preferential orientations based on the interplay between steric repulsion from the bulky tert-butyl and cyclopentyl substituents and electronic effects from the sulfur bridge [19] [20]. The presence of tert-butyl groups at the 4-position of each phenolic ring creates significant steric hindrance, forcing the phenolic rings into non-planar configurations [19]. These steric effects override potential resonance stabilization that would favor planar arrangements, consistent with established principles governing substituted biaryl systems [19].

The cyclopentyl substituents at the 6-position introduce additional conformational complexity through their flexible ring structures [20]. Unlike rigid aromatic substituents, the cyclopentyl rings can adopt multiple chair and envelope conformations, contributing to the overall conformational diversity of the molecule [20]. The sulfur atom connecting the phenolic rings exhibits typical bond angles around 90 degrees, indicating predominant involvement of sulfur p-orbitals in bonding [24].

Computational studies of related thiobisphenol compounds suggest that the carbon-sulfur-sulfur-carbon dihedral angles typically range from 30 to 100 degrees depending on intramolecular interactions and crystal packing forces [23]. For 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol), the bulky substituents likely favor conformations with larger dihedral angles to minimize steric clashes [19] [23].

Comparative Structural Analysis with Related Thiobisphenols

Structural comparison with analogous thiobisphenol compounds reveals distinctive features attributable to the specific substitution pattern of 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) [5]. The most closely related compound, 4,4'-Thiobis(2-tert-butyl-6-methylphenol), shares the sulfur bridge and tert-butyl substitution but differs in the bridging positions and the nature of the second substituent [5] [8].

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Features
2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol)55036-39-0C₃₀H₄₂O₂S466.7 g/mol2,2'-sulfur bridge, cyclopentyl groups
4,4'-Thiobis(2-tert-butyl-6-methylphenol)96-69-5C₂₂H₃₀O₂S358.54 g/mol4,4'-sulfur bridge, methyl groups
2,2'-Thiobis(4-methyl-6-tert-butylphenol)90-66-4C₂₂H₃₀O₂S358.54 g/mol2,2'-sulfur bridge, methyl groups

The 2,2'-bridging pattern in the target compound contrasts with the 4,4'-bridging found in many commercial thiobisphenol antioxidants [5] [7]. This positional difference significantly affects the molecular geometry and electronic properties [21]. In 4,4'-bridged systems, the sulfur atom connects the para positions, allowing greater conformational freedom and different electronic conjugation patterns compared to the 2,2'-bridged arrangement [21].

The cyclopentyl substituents distinguish this compound from methyl-substituted analogues in terms of steric bulk and lipophilicity . While methyl groups provide moderate steric protection, the cyclopentyl rings offer enhanced steric shielding of the phenolic hydroxyl groups [19]. This increased steric protection potentially improves thermal stability and oxidative resistance compared to smaller alkyl-substituted derivatives [26].

The combination of tert-butyl and cyclopentyl substituents creates a unique steric environment that influences both the physical properties and chemical reactivity [19] [26]. Computational studies of related phenolic compounds suggest that the conformational preferences follow the order: steric repulsion greater than lone pair-lone pair repulsion greater than resonance stabilization [19]. This hierarchy explains why the bulky substituents in 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) dominate the conformational behavior.

Crystallographic Data and Solid-State Arrangement

Limited crystallographic data are available specifically for 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) in the current literature [25] [27]. However, analysis of related thiobisphenol crystal structures provides insights into the likely solid-state arrangement of this compound [23] [24]. Thiobisphenol compounds typically crystallize in space groups that accommodate the non-planar molecular geometry imposed by the sulfur bridge and bulky substituents [25].

Related disulfide-bridged bichromophoric systems demonstrate that crystal packing is significantly influenced by the carbon-sulfur-sulfur-carbon dihedral angles [23]. In crystalline environments, these dihedral angles can differ substantially from solution-phase conformations due to intermolecular packing forces [23]. For compounds with bulky substituents similar to 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol), crystal structures often exhibit dihedral angles ranging from 39 to 90 degrees [23].

The presence of hydroxyl groups in phenolic compounds introduces the possibility of hydrogen bonding interactions in the solid state [25] [26]. These interactions can stabilize specific conformations and influence the overall crystal packing arrangement [25]. The steric bulk of the tert-butyl and cyclopentyl substituents may limit the extent of intermolecular hydrogen bonding, potentially leading to lower crystal density compared to less substituted analogues [19].

Powder diffraction studies of related phenolic compounds suggest that highly substituted thiobisphenols may exhibit reduced crystallinity due to conformational disorder [27]. The flexible cyclopentyl rings in 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) could contribute to such disorder, particularly if multiple ring conformations are energetically accessible at ambient temperature [20].

Structural ParameterTypical Range for ThiobisphenolsExpected for Target Compound
C-S-S-C Dihedral Angle30-100°60-90° (sterically hindered)
Ni-S-Ni Angle106-109°Similar range expected
Intermolecular H-bondingModerate to strongSterically hindered
Crystal density1.0-1.2 g/cm³~1.12 g/cm³ (predicted)

Precursor Selection and Reaction Stoichiometry

The target bis-phenolic thio-ether is assembled in two discrete stages:
a) regio-selective ortho-alkylation of 4-tert-butylphenol with a cyclopentyl C₅ fragment and
b) sulfur-bridged dimerisation of the resulting 4-tert-butyl-6-cyclopentylphenol.

Key precursors and their optimum molar ratios are summarised in Table 1.

StepLimiting precursorAuxiliary reagent(s)Optimum molar ratio (precursor : auxiliary)Typical isolated yieldSource
Cyclopentylation4-tert-butylphenolCyclopentanol (or cyclopentene)1 : 1.278 – 85% of 4-tert-butyl-6-cyclopentylphenol [1]50
Thio-coupling4-tert-butyl-6-cyclopentylphenolElemental sulfur3 : 188% of crude thio-bisphenol [2]11

The 3 : 1 stoichiometry in the second stage mirrors the excess-phenolate strategy disclosed by Gilbert, which pushes elemental sulfur to full conversion and suppresses polysulfide side-products [2].

Catalytic Systems and Reaction Optimization

  • Cyclopentylation: Montmorillonite K-10 clay and proton-exchanged Zeolite H-BEA both activate cyclopentanol in situ to a cyclopentyl carbenium ion that attacks the ortho-position of the phenolate. Clay (10 wt % relative to phenol) at 160 °C delivers 2-cyclopentyl substitution with ortho/para selectivity >15 : 1 [1]. ^13C solid-state NMR confirms an electrophilic carbenium pathway and excludes rearrangement of cyclopentyl phenyl ether intermediates [3].

Process parameters found critical after factorial screening:

  • water content < 0.2 wt % to avoid etherification,
  • phenol : solvent (mesitylene) 1 : 3 to limit tri-substitution,
  • space velocity 1 h⁻¹ in a packed-bed micro-reactor gave 92% single-pass conversion and 81% isolated yield.
  • Thio-coupling: Elemental sulfur reacts with the sodium phenolate melt (150 °C) in the presence of 0.02 mol % iodine. Gilbert’s kinetic study shows that 50% excess phenolate shortens the half-time for sulfur consumption from 12 h to <4 h and raises selectivity toward the 2,2′-isomer to 94% [2]. Continuous removal of water formed during in-situ neutralisation (vacuum-stripper, 40 mbar) prevents oxidative disulfide formation.

Table 2 quantifies the effect of catalyst identity on conversion rate.

Catalyst (0.02 mol %)Temperature (°C)t₉₀ %-conversion (h)2,2′-bisphenol selectivity (%)
None1801271
Bromine150590
Iodine1503.594 [2]

Industrial-Scale Production Techniques

The favoured commercial route integrates both operations in a single continuous line:

  • Fixed-bed alkylation module – stainless-steel tubular reactor charged with montmorillonite K-10; feed: molten 4-tert-butylphenol and cyclopentanol in mesitylene; residence time 60 min, 10 bar N₂ loop.
  • Crude phenol surge tank – pH adjusted to 9.5 with sodium hydroxide, water separated by decantation.
  • Sulfur loop – alkoxide melt (120–160 °C) mixed with powdered sulfur and iodine in a wiped-film reactor; continuous vacuum (30 mbar) removes volatiles.
  • Thin-film evaporator – strips unreacted phenol (recycled) and low-boiling oligomers.
  • Crystalliser – slow cooling (80 → 25 °C) in n-heptane affords >99% pure 2,2′-thiobis(4-tert-butyl-6-cyclopentylphenol) in plate-like crystals suitable for direct polymer-additive use.

Throughputs of 1.2 t day⁻¹ have been reported in a 100 mm-diameter wiped-film unit with overall mass yield 73% (phenol recycle efficiency 92%).

Purification Protocols and Quality Control Measures

Crude melt is flash-distilled at 0.5 mbar / 250 °C to reject high-molecular tar. Final crystallisation from n-heptane at 5 °C gives white needles, which are vacuum-dried to <0.05 wt % volatiles.

Quality control relies on the analytics in Table 3.

ParameterSpecificationTest method
Assay (HPLC, 280 nm)≥ 99.0 area %ISO 2114 reversed-phase gradient [4]
Sulfur content6.9 ± 0.1% w/wCombustion-UV fluorescence
Melting range178 – 183 °CDSC, 10 K min⁻¹
Residual 4-tert-butylphenol≤ 0.10 wt %GC-FID, DB-5, 280 °C
Iodine residue≤ 20 ppmICP-MS

Stability studies show ≤ 0.4% degradation after 1000 h at 150 °C under nitrogen, confirming suitability as a long-term polymer antioxidant.

XLogP3

10.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

466.29055175 g/mol

Monoisotopic Mass

466.29055175 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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